molecular formula C20H18N2O4S B10890788 2-phenoxy-N-(4-sulfamoylbenzyl)benzamide

2-phenoxy-N-(4-sulfamoylbenzyl)benzamide

Katalognummer: B10890788
Molekulargewicht: 382.4 g/mol
InChI-Schlüssel: HOMIXASFKHLXCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-[4-(Aminosulfonyl)benzyl]-2-phenoxybenzamide is a chemical compound known for its diverse applications in scientific research It is characterized by the presence of an aminosulfonyl group attached to a benzyl moiety, which is further connected to a phenoxybenzamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(Aminosulfonyl)benzyl]-2-phenoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzyl Intermediate: The initial step involves the reaction of 4-aminosulfonylbenzyl chloride with an appropriate base to form the benzyl intermediate.

    Coupling with Phenoxybenzamide: The benzyl intermediate is then coupled with 2-phenoxybenzamide under specific reaction conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of N1-[4-(Aminosulfonyl)benzyl]-2-phenoxybenzamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

N~1~-[4-(Aminosulfonyl)benzyl]-2-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminosulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

N~1~-[4-(Aminosulfonyl)benzyl]-2-phenoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Wirkmechanismus

The mechanism of action of N1-[4-(Aminosulfonyl)benzyl]-2-phenoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[4-(Aminosulfonyl)benzyl]acetamide
  • N-[4-(Aminosulfonyl)benzyl]-2-cyanoacetamide

Uniqueness

N~1~-[4-(Aminosulfonyl)benzyl]-2-phenoxybenzamide stands out due to its unique combination of the aminosulfonyl group and the phenoxybenzamide structure. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C20H18N2O4S

Molekulargewicht

382.4 g/mol

IUPAC-Name

2-phenoxy-N-[(4-sulfamoylphenyl)methyl]benzamide

InChI

InChI=1S/C20H18N2O4S/c21-27(24,25)17-12-10-15(11-13-17)14-22-20(23)18-8-4-5-9-19(18)26-16-6-2-1-3-7-16/h1-13H,14H2,(H,22,23)(H2,21,24,25)

InChI-Schlüssel

HOMIXASFKHLXCC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.